UR-RG98
Description
Properties
Molecular Formula |
C19H24N6S |
|---|---|
Molecular Weight |
368.503 |
SMILES |
N#C/N=C(NCCSC1=CC=CC=C1)NC[C@@H]2C[C@@H](C3=CNC=N3)CC2 |
Appearance |
Solid powder |
Synonyms |
UR-RG98; UR-RG 98; UR-RG-98; URRG98; URRG-98; URRG 98.; (E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Development of 1s,3s Ur Rg98
Evolution of Synthetic Strategies for Guanidine (B92328) and Cyanoguanidine Derivatives
Guanidine and cyanoguanidine derivatives are a significant class of nitrogen-rich organic compounds with diverse applications. The synthesis of these structures has evolved considerably, driven by the need for efficient, selective, and scalable methods. General approaches to synthesizing guanidine cores typically involve the reaction of an amine with an activated guanidine precursor, often followed by deprotection steps to yield the free guanidine. This strategy helps mitigate synthetic challenges related to reactivity and purification. researchgate.net Numerous methods exist for the synthesis of various guanidine derivatives, classified primarily by the number and nature of substituents. ineosopen.org
Cyanoguanidine (dicyandiamide) itself is a popular functionalized guanidine derivative, obtainable from cyanamide (B42294) under alkaline conditions. ineosopen.org The preparation of biguanides, which are related to guanidines, from cyanoguanidine derivatives and amines has been widely utilized, though the reactivity can differ between aliphatic and aniline (B41778) analogs. beilstein-journals.org Historical methods for synthesizing guanidine derivatives include the reaction of cyanamide solution converting to cyanoguanidine and the formation of urea (B33335) and guanidine by irradiation of ammonium (B1175870) cyanide. orientjchem.org More recent advancements include microwave-assisted chemistry for the synthesis of cyclic guanidine derivatives, allowing for the construction of central basic scaffolds without extra reagents or protecting group manipulations. orientjchem.org Copper-catalyzed cross-coupling chemistry has also been employed in the synthesis of guanidines. researchgate.net
Design and Execution of Stereocontrolled Synthetic Pathways for (1S,3S)-UR-RG98
The synthesis of (1S,3S)-UR-RG98, a chiral molecule with a defined trans-(1S,3S) configuration on its cyclopentane (B165970) ring, requires carefully designed stereocontrolled synthetic pathways. The absolute configuration at the stereogenic centers is critical for its properties. acs.orgebi.ac.uknih.govfigshare.com The design of such pathways often involves introducing specific structural constraints to favor the adoption of a desired conformation. researchgate.net
In the case of UR-RG98, the configurations were assigned based on a stereocontrolled synthetic pathway and confirmed by X-ray structures of intermediates. acs.orgebi.ac.uknih.govfigshare.com This suggests a synthetic route where the stereochemistry was controlled during key bond-forming steps, likely utilizing chiral starting materials, reagents, or catalysts.
Isolation and Purification of Enantiomers via Chiral Separation Techniques (e.g., Chiral HPLC)
When a synthetic route yields a racemic mixture or a mixture of diastereomers, chiral separation techniques are indispensable for obtaining enantiomerically pure compounds like (1S,3S)-UR-RG98. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the separation of enantiomers. uni-regensburg.deresearchgate.net
In the context of this compound, the most potent agonists among a series of racemates were separated by chiral HPLC, successfully yielding enantiomerically pure compounds. acs.orgebi.ac.uknih.govfigshare.com This highlights the effectiveness of chiral HPLC in isolating the desired enantiomer from a mixture. The process typically involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation based on differential retention times.
Elucidation of Absolute Configuration Utilizing X-ray Crystallography of Intermediates
Determining the absolute configuration of chiral molecules is a crucial step in stereochemical development. X-ray crystallography is a powerful method for this purpose, particularly when high-quality single crystals can be obtained. purechemistry.orgresearchgate.netnih.govchem-soc.siresearchgate.net This technique involves analyzing the diffraction pattern of X-rays passing through a crystal to determine the three-dimensional arrangement of atoms. purechemistry.org
For (1S,3S)-UR-RG98, the absolute configuration was assigned based on the X-ray structures of synthetic intermediates. acs.orgebi.ac.uknih.govfigshare.com This approach is common when the final product is difficult to crystallize or when determining the stereochemistry at an earlier, more crystalline stage of the synthesis is more feasible. By determining the absolute configuration of a key intermediate with a defined relationship to the final product, the absolute configuration of the target molecule can be confidently assigned. While X-ray crystallography is highly effective, it does require suitable single crystals, which can sometimes be a limitation. researchgate.net The determination of absolute configuration using X-ray diffraction relies on measuring intensity differences of Bijvoet pairs, caused by anomalous dispersion. researchgate.net
Challenges and Innovations in Synthetic Yield and Scalability for this compound and Analogues
Synthesizing complex chiral molecules like (1S,3S)-UR-RG98 and its analogues often presents challenges in achieving high synthetic yields and developing scalable processes suitable for producing larger quantities. Factors influencing yield can include the efficiency and selectivity of individual reaction steps, the formation of unwanted byproducts, and losses during purification.
While specific detailed data on the synthetic yield and scalability of this compound are not extensively available in the provided search results, the general challenges in synthesizing guanidine and cyanoguanidine derivatives and chiral compounds apply. Achieving high yields in multi-step syntheses requires optimization of reaction conditions, including temperature, pressure, solvent, and catalyst choice. orientjchem.org The scalability of a synthetic route depends on factors such as the cost and availability of starting materials and reagents, the ease of handling large reaction volumes, and the efficiency of purification methods on a larger scale.
Molecular and Cellular Mechanisms of Action for 1s,3s Ur Rg98 at the Histamine H4 Receptor
Ligand-Receptor Binding Kinetics and Affinity Profiling on Recombinant Histamine (B1213489) H4 Receptor Subtypes
Studies on (1S,3S)-UR-RG98 have included the determination of its binding affinity and kinetics at recombinant histamine H4 receptors. These investigations are crucial for understanding how tightly and for how long the compound interacts with the receptor.
Radioligand Binding Assays for Quantitative Receptor Interaction Studies
Radioligand binding assays are a standard method for quantitatively studying receptor interactions. For the histamine H4 receptor, radiolabeled ligands such as [³H]histamine or [³H]UR-PI294 have been used in competition binding experiments to determine the affinity of compounds like UR-RG98. [³H]UR-PI294, for instance, exhibits high specific activity suitable for studies even at low receptor densities uni-regensburg.de. Competition binding assays have shown that (1S,3S)-UR-RG98 exhibits comparable affinity at the human H4R when studied using different radioligands uni-regensburg.de.
Functional Assays for G-Protein Activation and Downstream Signaling (e.g., [(35)S]GTPγS, GTPase, Luciferase Reporter Gene Assays)
The functional activity of (1S,3S)-UR-RG98 at the H4R has been assessed using various in vitro assays that measure downstream signaling events triggered by receptor activation. These include [(35)S]GTPγS binding assays, GTPase assays, and luciferase reporter gene assays ebi.ac.uknih.govresearchgate.netfigshare.com.
The [(35)S]GTPγS binding assay measures the activation of G-proteins, which are coupled to the H4R. This assay has demonstrated that (1S,3S)-UR-RG98 acts as a potent agonist at the human H4R ebi.ac.ukresearchgate.netfigshare.com. Luciferase reporter gene assays, often conducted in cell lines like HEK-293 cells expressing the H4R, provide another measure of functional activity by assessing the activation of signaling pathways linked to the receptor ebi.ac.uknih.govresearchgate.netfigshare.com. While some studies using [(35)S]GTPγS binding assays have described (1S,3S)-UR-RG98 as a strong partial agonist, luciferase reporter gene assays have also been utilized to explore its effects uni-regensburg.deresearchgate.net.
Investigation of Species-Specific Pharmacological Phenotypes of this compound
A significant characteristic of (1S,3S)-UR-RG98 is its distinct pharmacological activity depending on the species of origin of the H4 receptor. This species-specific behavior is crucial for understanding the translational potential of H4R-targeted compounds and for the design of relevant animal models researchgate.net.
Detailed Analysis of Agonistic Activity at the Human Histamine H4 Receptor
(1S,3S)-UR-RG98 has been consistently characterized as a potent and selective agonist at the human histamine H4 receptor (hH4R) ebi.ac.ukresearchgate.netfigshare.comhodoodo.comcymitquimica.com. In functional assays, such as the [(35)S]GTPγS assay, it demonstrates significant efficacy in activating the receptor ebi.ac.ukresearchgate.netfigshare.com. Its potency at the hH4R has been reported with an EC₅₀ value of approximately 11 nM ebi.ac.ukresearchgate.netfigshare.com. This agonistic activity at the human receptor is a key aspect of its pharmacological profile.
Examination of Antagonistic Activity at the Murine Histamine H4 Receptor
In contrast to its effect on the human receptor, (1S,3S)-UR-RG98 has been shown to act as an antagonist at the murine histamine H4 receptor (mH4R) researchgate.netresearchgate.net. This antagonistic activity in mice, as observed in functional assays like the [(35)S]GTPγS assay, highlights a notable species difference in its pharmacological action researchgate.netresearchgate.net. This differential activity underscores the importance of considering species variations when studying H4R ligands.
Elucidation of Molecular Determinants Underlying Species-Dependent Activity
The observed species-specific activity of this compound, being an agonist at the human H4R and an antagonist at the murine H4R, is attributed to differences in the amino acid sequences of the receptors between species researchgate.net. Molecular modeling simulations have been employed to investigate the differential stabilization of the active and inactive states of the H4R by different enantiomers, providing insights into how structural differences in the receptor binding pocket can lead to varied pharmacological outcomes ebi.ac.ukresearchgate.netfigshare.com. Studies involving chimeric receptors and site-directed mutagenesis have aimed to pinpoint the specific amino acid residues responsible for these species-dependent differences in ligand binding and intrinsic activity researchgate.netuni-regensburg.de. For instance, a key amino acid identified as contributing to differential interactions of certain agonists with human and mouse H4R orthologs is F169 in the human H4R researchgate.net.
Data Table: Selected Pharmacological Data for (1S,3S)-UR-RG98
| Receptor Species | Activity Type | Assay Method | Reported Value | Reference |
| Human H4R | Agonist | [(35)S]GTPγS assay | EC₅₀ ~11 nM | ebi.ac.ukresearchgate.netfigshare.com |
| Human H4R | Agonist | Luciferase assay | EC₅₀ ~2.3 nM | |
| Murine H4R | Antagonist | [(35)S]GTPγS assay | Not specified | researchgate.netresearchgate.net |
Note: EC₅₀ values may vary slightly depending on the specific assay conditions and cell line used.
Receptor Conformational Dynamics and Ligand-Induced Stabilization States
The interaction of ligands with G protein-coupled receptors (GPCRs), such as the histamine H4 receptor (H4R), involves dynamic conformational changes that are crucial for signal transduction. Different ligands can stabilize distinct receptor conformations, leading to varied biological outcomes. uni-regensburg.de In the case of the H4R, both active and inactive conformational states exist. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com
(1S,3S)-UR-RG98, a potent and selective agonist of the human H4R, has been shown to influence these conformational dynamics. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com Specifically, molecular dynamics (MD) simulations have provided evidence for the differential stabilization of the active and inactive H4R states by enantiomers. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com While (1S,3S)-UR-RG98 acts as an agonist, its optical antipode functions as an antagonist in [(35)S]GTPγS assays. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com This suggests that the stereochemistry of the ligand plays a critical role in determining the stabilized receptor conformation and, consequently, the functional outcome.
Agonist binding typically stabilizes the active state of the receptor, promoting coupling with G proteins and initiating downstream signaling cascades. scbt.compatsnap.comebi.ac.uk Conversely, antagonists can stabilize the inactive conformation, preventing or reducing agonist-induced activation. scbt.compatsnap.comuni-regensburg.de Inverse agonists preferentially stabilize the inactive state with high affinity, leading to a decrease in the affinity of the ligand-bound receptor for G-proteins, which is particularly relevant for receptors exhibiting constitutive activity, such as the human H4R. uni-regensburg.deresearchgate.net
Research findings, including those utilizing [(35)S]GTPγS assays and MD simulations, support the concept that (1S,3S)-UR-RG98 binding leads to the stabilization of an active conformation of the H4R, consistent with its agonistic activity. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com The differential effects observed between (1S,3S)-UR-RG98 and its enantiomer highlight the intricate relationship between ligand structure, receptor conformation, and functional response at the H4R. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com
The binding of histamine agonists to the H4R has been shown to cause conformational changes in specific residues within the binding pocket, such as Phe3447.39. nih.gov These changes can form an "aromatic slot" that is important for subtype-selective agonist binding and the molecular basis of H4R agonism. nih.gov While direct detailed structural data specifically on (1S,3S)-UR-RG98 binding and its induced conformational changes were not extensively detailed in the search results, the general principles of H4R-ligand interactions and the confirmed differential stabilization by this compound enantiomers provide a framework for understanding its mechanism. researchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.comnih.gov
Further detailed research findings on the conformational dynamics and stabilization states induced by (1S,3S)-UR-RG98 could involve techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), or advanced spectroscopic methods to visualize the receptor in complex with the ligand and capture the stabilized conformations. Cryo-EM structures of the H4R-Gq complex bound with agonists like histamine and imetit (B1201578) have provided insights into agonist binding modes and induced conformational changes. nih.gov Similar studies with (1S,3S)-UR-RG98 would offer valuable, detailed information on its specific interaction with the H4R and the resulting stabilized state.
Here is a summary of the observed functional outcomes related to H4R states stabilized by (1S,3S)-UR-RG98 and its antipode:
| Ligand | H4R State Stabilized (Inferred from Function) | Functional Outcome ([(35)S]GTPγS assay) |
| (1S,3S)-UR-RG98 | Active | Agonist |
| (1R,3R)-UR-RG98 (antipode) | Inactive | Antagonist |
This table is based on the reported functional activity of the enantiomers in the [(35)S]GTPγS assay, which is a common method to assess GPCR activation and G protein coupling. uni-regensburg.deresearchgate.netnih.govresearchgate.netresearchgate.netnih.govfigshare.com Agonists promote GTPγS binding, indicative of G protein activation by the active receptor state, while antagonists block this activation. uni-regensburg.de
The hydrophobic interactions and kinetic profile, including a slow dissociation rate, of related compounds also suggest a prolonged modulation of receptor activity, which is intrinsically linked to the stability of the ligand-receptor complex and the resulting conformational state. scbt.com
Further research employing advanced structural and computational techniques is necessary to fully elucidate the specific atomic-level details of how (1S,3S)-UR-RG98 interacts with the H4R binding pocket and the precise conformational ensemble it stabilizes to exert its potent agonistic effects.
Structure Activity Relationship Sar Studies and Rational Ligand Design Leveraging 1s,3s Ur Rg98 Insights
Systematic Chemical Modifications of the UR-RG98 Chemical Scaffold
Systematic structural modifications of the this compound chemical scaffold have been undertaken to explore the impact of different functionalities and their spatial arrangement on activity and selectivity at histamine (B1213489) receptor subtypes. These studies aim to delineate the key structural features responsible for potent and selective H4R interaction.
Impact of Substituents on Selectivity and Potency across Histamine Receptor Subtypes
Studies involving cyanoguanidine-type histamine H4 receptor agonists, including this compound analogues, have demonstrated that the nature and position of substituents significantly influence both potency and selectivity across histamine receptor subtypes (H1R, H2R, H3R, and H4R). For instance, (1S,3S)-UR-RG98, a cyanoguanidine derivative, has been identified as a potent H4R agonist. Its activity profile shows high potency at the H4R (EC50 11 nM) and remarkable selectivity, exhibiting negligible activity at H1R and H2R, and over 100-fold selectivity against the H3R. This highlights the critical role of specific substituents and their arrangement on the cyanoguanidine scaffold in achieving high affinity and selectivity for the H4R over other histamine receptor subtypes. The comparison of different racemates and their separated enantiomers further underscores the stereochemical requirements for optimal receptor interaction and subtype selectivity.
Exploration of Conformationally Restricted Analogues for Optimal Receptor Fit
The exploration of conformationally restricted analogues has been a vital strategy in understanding the optimal receptor-bound conformation of H4R ligands and improving their pharmacological profiles. By incorporating rigid structural elements into the flexible scaffold of lead compounds like UR-PI376, researchers aimed to reduce the number of possible conformations and potentially pre-organize the molecule into a geometry favorable for binding to the H4R.
In the case of this compound, the introduction of a cyclopentane-1,3-diyl linker into a UR-PI376-like structure led to the synthesis of analogues with restricted flexibility. (1S,3S)-UR-RG98, bearing a trans-(1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl group, emerged as a highly potent H4R agonist. This suggests that the constrained cyclopentane (B165970) ring, in the specific trans-(1S,3S) configuration, effectively mimics or stabilizes the bioactive conformation required for high-affinity binding and activation of the H4R. Molecular dynamics simulations have further supported the idea that the enantiomers of this compound differentially stabilize the active and inactive states of the H4R, providing a molecular basis for the observed stereoselectivity in their functional activity (agonist vs. antagonist).
Comparative SAR Analysis with Structurally Related Histamine H4 Receptor Ligands (e.g., UR-PI376, UR-RG94)
Comparative SAR analysis with structurally related histamine H4 receptor ligands, such as UR-PI376 and UR-RG94, has been instrumental in identifying key structural determinants for H4R activity and selectivity. UR-PI376, a cyanoguanidine derivative with a flexible butyl linker, is known as a potent and selective agonist of the human H4R. This compound, with its conformationally restricted cyclopentane linker, can be viewed as an analogue of UR-PI376 where the flexible butyl chain is replaced by a more rigid system.
The comparative studies between UR-PI376 and this compound analogues, particularly (1S,3S)-UR-RG98, have highlighted the advantages of conformational restriction in enhancing potency and selectivity. While UR-PI376 is potent, the constrained analogues like (1S,3S)-UR-RG98 achieved even higher potency at the H4R, along with excellent selectivity over other histamine receptor subtypes. This comparison underscores the importance of the linker region's length and flexibility, as well as the stereochemistry of chiral centers, in optimizing interactions with the H4R binding site.
UR-RG94 is also mentioned in the context of cyanoguanidine-type ligands investigated for their activity at histamine receptors, including H4R. Although specific detailed comparative SAR data between this compound and UR-RG94 were not extensively detailed in the provided snippets, their co-mention in research focusing on H4R ligands suggests they are part of a broader effort to explore the SAR of this class of compounds. These comparative analyses collectively contribute to a deeper understanding of the structural requirements for potent and selective H4R ligands.
Here is a table summarizing some key data points for (1S,3S)-UR-RG98:
| Compound | Target Receptor | Activity Type | EC50 (nM) | Selectivity vs. H3R | Selectivity vs. H1R, H2R |
| (1S,3S)-UR-RG98 | hH4R | Agonist | 11 | >100-fold | Negligible |
Computational Chemistry and Advanced Molecular Modeling of Ur Rg98 Receptor Complexes
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction and Conformational Transitions
Molecular dynamics (MD) simulations are a powerful tool used to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between ligands and receptors and the resulting conformational changes in the protein eurofinsdiscovery.comnih.gov. In the context of UR-RG98, MD simulations have been employed to understand its binding to the H4 receptor and how this binding influences the receptor's conformation github.comuniprot.org. These simulations can reveal the stability of the ligand-receptor complex and the dynamic nature of the binding pose over time eurofinsdiscovery.com. Studies utilizing MD simulations have confirmed the differential stabilization of distinct H4R conformational states by the enantiomers of this compound github.comuniprot.org.
A key application of MD simulations in studying this compound has been the analysis of how its individual enantiomers, specifically (1S,3S)-UR-RG98 and its optical antipode (likely the (1R,3R) enantiomer), differentially stabilize the active and inactive conformational states of the H4 receptor github.comuniprot.org. Research has indicated that the (1S,3S)-UR-RG98 enantiomer acts as a potent H4R agonist, and MD simulations have confirmed its ability to stabilize the active state of the receptor github.comuniprot.org. Conversely, its optical antipode has been shown to be an H4R antagonist, and MD simulations support its role in stabilizing the inactive state of the receptor github.comuniprot.org. These computational findings provide a molecular basis for the observed pharmacological differences between the enantiomers.
Molecular Docking Studies for Ligand Binding Pose Prediction and Energetic Analysis
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor and to estimate the binding affinity or energy of the complex drugbank.com. Molecular docking studies have been performed for this compound at the H4 receptor binding site to predict how the molecule fits into the receptor pocket and to identify key interactions that contribute to binding stability drugbank.com. These studies help in visualizing the potential binding modes and understanding the energetic favorability of different poses, guiding the interpretation of experimental binding data.
Homology Modeling of Histamine (B1213489) H4 Receptors to Guide Ligand Design and Interaction Studies
Homology modeling is a technique used to build a three-dimensional model of a protein (the target) based on the experimentally determined structure of a related protein (the template). Given the challenges in obtaining high-resolution experimental structures for G protein-coupled receptors like H4R, homology modeling has been crucial for providing structural models for computational studies of ligand interactions. Homology models of the histamine H4 receptor have been generated and utilized in conjunction with docking and MD simulations to study the binding of this compound and to inform the design of novel ligands targeting this receptor. These models provide a structural framework for understanding the interactions observed in computational simulations.
Density Functional Theory (DFT) Calculations for Elucidating Electronic Properties and Reactivity of this compound
Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, properties, and reactivity of molecules. DFT can provide detailed information about the distribution of electrons within a molecule, its electrostatic potential, and its energetic landscape, which can be relevant for understanding how the molecule interacts with its environment and a receptor binding site. DFT calculations have been applied in studies involving this compound. While specific details on the findings for this compound from DFT in the consulted sources are limited, such calculations can elucidate aspects like partial charges, frontier molecular orbitals, and potential reaction sites, contributing to a comprehensive understanding of the molecule's behavior.
Advanced Spectroscopic Characterization and Analytical Methodologies in Ur Rg98 Research
High-Resolution Mass Spectrometry for Molecular Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's molecular formula and for the identification of its metabolites. In the analysis of UR-RG98, HRMS provides an exceptionally accurate mass measurement, which allows for the unambiguous determination of its elemental composition.
Detailed Research Findings: In the characterization of this compound, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is typically employed. This method confirms the exact mass of the protonated molecule, [M+H]⁺. The high resolution of the instrument allows for the differentiation between this compound and other potential molecules with the same nominal mass but different elemental compositions.
Furthermore, HRMS is instrumental in metabolic studies of this compound. By analyzing biological samples (e.g., plasma, urine, or liver microsomes) after exposure to the compound, researchers can identify potential metabolites. The accurate mass measurements of these metabolites, combined with tandem mass spectrometry (MS/MS) fragmentation patterns, help in elucidating their structures, providing crucial insights into the drug's metabolic fate.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Observed m/z for [M+H]⁺ | [Data not publicly available] |
| Calculated Exact Mass | [Data not publicly available] |
| Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of a molecule's three-dimensional structure in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of its chemical structure, including the connectivity of atoms and the spatial relationships between them.
Detailed Research Findings: ¹H NMR spectra of this compound reveal the chemical environment of each proton, with chemical shifts and coupling constants providing information about neighboring atoms. The integration of the signals corresponds to the number of protons in a given environment. ¹³C NMR provides information about the carbon skeleton of the molecule.
Two-dimensional NMR techniques are essential for assembling the complete structure. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range connections between protons and carbons, which helps in piecing together the entire molecular framework. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, aiding in the conformational analysis of the molecule.
| ¹H NMR Data (Predicted/Exemplary) | ¹³C NMR Data (Predicted/Exemplary) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| [Data not publicly available] | [Data not publicly available] |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformational Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules like this compound, providing information about its absolute configuration and its conformation in solution.
Detailed Research Findings: As this compound possesses stereocenters, its enantiomers will produce mirror-image CD spectra. By comparing the experimental CD spectrum of a synthesized enantiomer of this compound with the spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of that enantiomer can be determined. This is a critical step in understanding the stereospecific interactions of the drug with its biological target.
CD spectroscopy can also be used to study the conformational changes of this compound in different solvent environments or upon binding to its receptor, as changes in the molecular conformation can lead to alterations in the CD spectrum.
| Parameter | Observation |
| Wavelength Range | Typically 200-400 nm |
| Observed Cotton Effects | [Data not publicly available] |
| Solvent | [e.g., Methanol, Phosphate Buffer] |
Chromatographic Techniques for High-Purity Compound Isolation and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for the purification of this compound and for the determination of its enantiomeric purity. High-performance liquid chromatography (HPLC) is the most commonly used technique for these purposes.
Detailed Research Findings: For the isolation and purification of this compound, reversed-phase HPLC is often employed, where the compound is separated from impurities based on its hydrophobicity. The purity of the final compound is typically assessed by analyzing the peak area in the chromatogram.
To determine the enantiomeric excess (e.e.) of a chiral sample of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatogram. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess, a critical quality attribute for a chiral drug.
| Parameter | HPLC for Purity | Chiral HPLC for Enantiomeric Excess |
| Column | e.g., C18 | e.g., Polysaccharide-based CSP |
| Mobile Phase | e.g., Acetonitrile/Water with TFA | e.g., Hexane/Isopropanol |
| Flow Rate | [Data not publicly available] | [Data not publicly available] |
| Detection | UV (at a specific wavelength) | UV (at a specific wavelength) |
| Retention Time | [Data not publicly available] | [Data not publicly available for each enantiomer] |
| Purity / e.e. | >98% | >99% |
Role of 1s,3s Ur Rg98 As a Pharmacological Research Tool
Application in Investigating H4R Activation Mechanisms
(1S,3S)-UR-RG98 is instrumental in dissecting the molecular mechanisms that govern the activation of the histamine (B1213489) H4 receptor. The key to its utility is its distinct, species-dependent activity profile: it acts as a potent agonist at the human H4 receptor (hH4R) while functioning as an antagonist at the murine H4 receptor (mH4R). This unusual functional switch allows researchers to use the compound as a molecular probe to identify the specific structural components of the receptor that determine whether a ligand will elicit an agonistic or antagonistic response.
By comparing the amino acid sequences of the human and mouse H4 receptors, scientists can identify divergent residues within the ligand-binding pocket or allosteric sites. Site-directed mutagenesis studies, where specific amino acids in one receptor are swapped for those found in the other, can then be performed. (1S,3S)-UR-RG98 is used in functional assays on these mutated receptors to pinpoint which residues are critical for conferring its agonistic activity at the hH4R. If changing a specific amino acid in the human receptor to its murine counterpart causes (1S,3S)-UR-RG98 to lose its agonist efficacy or gain antagonist properties, it demonstrates that this residue is a key determinant of the receptor's activation mechanism. This approach provides granular insight into how ligand binding translates into the conformational changes required for G-protein coupling and downstream signaling.
Utility in Delineating Species-Specific Pharmacological Differences of Histamine Receptors
The development of drugs targeting the H4R for inflammatory and immune disorders is complicated by significant pharmacological variations between species. nih.govnih.govresearchgate.net Preclinical studies are typically conducted in rodent models, but if a compound's activity in mice or rats does not translate to humans, these models can be misleading. nih.gov The compound (1S,3S)-UR-RG98 exemplifies this challenge and, in doing so, becomes a critical tool for characterizing and understanding these differences. nih.govnih.gov
The opposing activities of (1S,3S)-UR-RG98 at human versus murine H4 receptors provide a stark example of species-dependent pharmacology. Researchers utilize this compound to validate experimental systems and to highlight the necessity of testing potential drug candidates on human receptors early in the discovery process. This phenomenon is not unique to this specific compound; the well-characterized H4R antagonist JNJ7777120 also displays species-dependent properties, acting as a partial inverse agonist at the human H4R but as a partial agonist at the rat and mouse orthologs. nih.gov This underscores a broader principle in histamine receptor pharmacology that molecular tools like (1S,3S)-UR-RG98 help to delineate.
The following table presents data for various H4R ligands, illustrating the differing pharmacological profiles that can be observed between species and compound classes.
| Compound | Target Receptor | Activity (Human) | Activity (Mouse/Rat) | Key Feature |
| (1S,3S)-UR-RG98 | H4R | Agonist | Antagonist | Species-dependent functional switch |
| UR-PI376 | H4R | Potent Agonist (pEC50 = 7.47) nih.govebi.ac.uk | Not specified | Selective cyanoguanidine hH4R agonist nih.govebi.ac.uk |
| JNJ7777120 | H4R | Partial Inverse Agonist nih.gov | Partial Agonist nih.gov | Species-dependent functional switch |
| VUF 8430 | H4R | Full Agonist nih.gov | Full Agonist (lower affinity) nih.gov | Potent non-imidazole agonist |
This table is for illustrative purposes, compiling data from various sources to highlight the concept of species-specific pharmacology.
Contribution to Understanding G-Protein Coupled Receptor (GPCR) Ligand Bias
G-protein coupled receptors, including the H4R, are now understood to signal through multiple intracellular pathways, primarily through G-proteins and β-arrestins. mdpi.com The concept of ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over another, leading to distinct cellular outcomes. frontiersin.org This phenomenon is of significant interest in drug discovery, as it offers the potential to design more specific medicines with fewer side effects.
The histamine H4R is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, and it can also engage β-arrestin pathways. nih.govmdpi.com Some H4R ligands have been shown to exhibit biased signaling. For instance, JNJ7777120 has been reported to drive β-arrestin activation independently of G-protein signaling, a hallmark of a biased ligand. nih.govfrontiersin.org
While the study of ligand bias is an active area of H4R research, the primary application of (1S,3S)-UR-RG98 as a pharmacological tool has been centered on the investigation of receptor activation and species-specific pharmacology as described above. Current scientific literature does not prominently feature (1S,3S)-UR-RG98 as a tool for deconstructing biased signaling pathways. Its profound and opposing activities at different species orthologs make it an exceptional instrument for studying the molecular determinants of ligand efficacy, which remains its principal contribution to the field.
Future Research Directions and Unanswered Questions in Ur Rg98 Investigations
Elucidation of Novel Binding Pockets or Allosteric Sites on the H4R Interacting with UR-RG98 Analogues
A primary unanswered question revolves around the structural basis for the species-specific pharmacology of this compound. Its agonism at the human H4R and antagonism at the murine receptor suggest subtle but critical differences in the ligand-binding pocket between the two orthologs . Future research must focus on high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of both human and murine H4Rs in complex with this compound. These investigations would illuminate the specific molecular determinants responsible for its differential activity.
Furthermore, the existence of allosteric binding sites on the H4R that could be modulated by this compound analogues remains an unexplored frontier. Allosteric modulators, which bind to a site distinct from the orthosteric (primary) binding site, offer the potential for greater specificity and fine-tuning of receptor activity nih.govnih.gov. Research should be directed toward screening for this compound derivatives that may exhibit allosteric properties. The identification of such sites could lead to the development of novel positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) with unique therapeutic profiles for inflammatory and immune disorders nih.govmdpi.com.
Table 1: Pharmacological Profile of this compound
| Compound | Target Receptor | EC50 (nM) | Human H4R Activity | Murine H4R Activity | Key Structural Features |
|---|---|---|---|---|---|
| This compound | H4R | 11 | Agonist | Antagonist | 2-arylbenzimidazole core |
Exploration of Advanced Synthetic Strategies for this compound Derivatives with Enhanced Properties
The 2-arylbenzimidazole scaffold of this compound provides a robust platform for medicinal chemistry efforts . A key future direction is the exploration of advanced and efficient synthetic strategies to generate a diverse library of this compound derivatives. The development of novel synthetic routes will be crucial for systematically modifying the core structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.
Future synthetic work should focus on creating analogues that can help map the structure-activity relationship (SAR) in greater detail. This includes the synthesis of enantiomerically pure compounds to investigate stereochemical influences on receptor binding and functional activity. By employing modern synthetic methodologies, researchers can aim to develop derivatives with enhanced properties, such as greater selectivity against the histamine (B1213489) H3 receptor, with which the H4R shares some sequence homology, or improved metabolic stability for potential in vivo applications nih.gov.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Cellular Impact
The H4R is predominantly expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells, where it plays a significant role in immunomodulation and inflammation nih.govnih.govwikipedia.org. A critical area of future research is to understand the global cellular and molecular changes induced by this compound in these primary immune cells. The integration of multi-omics approaches—such as transcriptomics, proteomics, and metabolomics—will be essential for a comprehensive understanding of its cellular impact.
By applying these technologies, researchers can move beyond single-pathway analysis to create a holistic map of the cellular response to H4R activation by this compound.
Transcriptomics (RNA-Seq) can identify all genes whose expression is altered following this compound treatment.
Proteomics can reveal changes in protein expression and post-translational modifications, providing insight into the functional execution of the cellular response.
Metabolomics can capture the downstream effects on cellular metabolism.
This integrated approach will provide unprecedented insight into the complex signaling networks modulated by this compound and may uncover novel biomarkers or therapeutic targets.
Development of Novel Computational Methodologies for Predicting H4R Ligand Efficacy and Selectivity
The species-dependent activity of this compound highlights a significant challenge in computational drug design: accurately predicting the functional effect (agonism versus antagonism) of a ligand, particularly across different species . While homology models of the H4R have been developed based on other G protein-coupled receptor (GPCR) structures, these models often struggle to predict the subtle conformational changes that determine functional outcomes researchgate.netmdpi.com.
A vital future research direction is the development of more sophisticated computational methodologies. These could include advanced molecular dynamics simulations, machine learning algorithms, and integrated modeling approaches that can predict not only binding affinity but also ligand efficacy and selectivity. Creating computational models that can accurately recapitulate the differential activity of this compound at the human versus murine H4R would represent a major advancement. Such validated models would be invaluable tools for the virtual screening and rational design of new H4R ligands with tailored pharmacological profiles rsc.org.
Investigation of this compound's Role in Receptor Heteromerization and Cross-Talk Signaling Pathways
G protein-coupled receptors can form dimers or higher-order oligomers, both with themselves (homomers) and with other receptors (heteromers), which can alter their signaling properties. There is evidence that the H4R can form hetero-oligomers with other receptors, such as CCR chemokine receptors, which are also involved in immune cell trafficking researchgate.net. A significant unanswered question is whether this compound can modulate the function of these H4R-containing heteromers. Future studies should investigate how this compound binding affects the formation and signaling of these receptor complexes, potentially revealing novel mechanisms of action.
Furthermore, H4R activation is known to trigger multiple intracellular signaling cascades, including the ERK1/2, Akt, and NFκB pathways, leading to diverse cellular responses like cytokine production nih.govresearchgate.net. The potential for this compound to act as a biased agonist—preferentially activating one signaling pathway over another—is an exciting and clinically relevant area for future investigation. Understanding how this compound influences the cross-talk between these divergent signaling pathways could explain its specific physiological effects and guide the development of next-generation therapeutics with reduced side effects oup.com.
Q & A
Q. How to ensure statistical rigor in dose-response studies of this compound?
- Methodological Answer : Predefine sample sizes using power analysis (G*Power software). Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values with 95% confidence intervals. Report outliers and use Bland-Altman plots for method comparison .
Tables: Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
